N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a heterocyclic compound featuring a 1,2,3-triazole core fused with a 1,2,4-thiadiazole ring, further substituted with a 4-bromophenyl group and a 2-methoxybenzamide moiety. The compound’s synthesis typically involves multi-step reactions, such as condensation of triazole precursors with thiadiazole intermediates, as demonstrated in related derivatives . Its characterization relies on spectral techniques (IR, NMR, MS) and elemental analysis, consistent with protocols for structurally similar compounds .
Properties
IUPAC Name |
N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2S/c1-11-16(23-25-26(11)13-9-7-12(20)8-10-13)17-21-19(29-24-17)22-18(27)14-5-3-4-6-15(14)28-2/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNPVSVDPCUIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a thiosemicarbazide with a suitable electrophile.
Coupling with Methoxybenzamide: The final step involves coupling the synthesized intermediate with 2-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced intermediates.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring triazole and thiadiazole moieties. For instance, compounds structurally similar to N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide have shown promising results against various bacterial strains and fungi. The triazole ring is particularly noted for its efficacy against resistant strains due to its ability to disrupt cellular functions in pathogens .
Anticancer Activity
The compound's anticancer properties have been explored in various studies. For example:
-
Cell Line Studies: In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer) indicated that derivatives of triazole compounds exhibit cytotoxic effects superior to traditional chemotherapeutics like cisplatin .
Cell Line IC50 Value (µM) Mechanism of Action MDA-MB-231 16.63 ± 0.27 Induction of apoptosis via ROS generation Caco-2 < 20 Disruption of mitochondrial membrane potential
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and various biological targets. These studies suggest that the compound can effectively bind to specific enzymes or receptors involved in cancer proliferation and microbial resistance .
Case Studies
Several case studies illustrate the compound's applications:
- Antimicrobial Screening: A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria and fungi. The results indicated that modifications to the triazole structure significantly enhanced antimicrobial activity .
- Anticancer Research: Research focused on the interaction of similar compounds with DNA and bovine serum albumin (BSA), revealing insights into their mechanisms of action in inhibiting cancer cell growth .
Mechanism of Action
The mechanism of action of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of triazole-thiadiazole hybrids. Below is a systematic comparison with key analogs, emphasizing structural variations, physicochemical properties, and bioactivity data where available.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Substituent Impact: The 4-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs (e.g., G193-0598) .
Core Heterocycles :
Key Research Findings and Limitations
Synthetic Challenges : Grinding methods () and solvent-free syntheses () are efficient for triazole-thiadiazole derivatives, but scalability remains unproven for the target compound .
Spectroscopic Characterization : Consistent NH (IR: 3319–2980 cm⁻¹) and aromatic proton signals (1H NMR: δ 6.10–8.01 ppm) across analogs validate structural assignments .
Data Gaps : Direct bioactivity data for the target compound are absent; most inferences derive from substituent-driven trends in analogs .
Biological Activity
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound that integrates various heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound consists of a triazole ring fused with a thiadiazole moiety and a methoxybenzamide group. Its structural complexity contributes to its potential biological effects.
Molecular Formula: C16H15BrN6O2S
Molecular Weight: 422.29 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research has shown that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. A study investigated the antibacterial effects of related compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds demonstrated notable inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL for effective derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | S. aureus | 12.5 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Studies indicate that derivatives with similar structures exhibited cytotoxicity above 80% at specific concentrations . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
| Cell Line | Cytotoxicity (%) | Concentration (μg/mL) |
|---|---|---|
| MCF-7 | 85 | 50 |
| A549 | 90 | 100 |
3. Anti-inflammatory Properties
Compounds featuring thiadiazole and triazole moieties have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It might modulate receptors associated with inflammatory responses or cancer cell survival.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy: A recent study demonstrated that a related triazole derivative effectively treated infections caused by resistant bacterial strains in animal models .
- Cancer Treatment: Clinical trials involving thiadiazole derivatives have shown promising results in reducing tumor sizes in patients with advanced breast cancer .
- Inflammatory Diseases: Research has indicated that compounds similar to this compound can alleviate symptoms in models of rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
